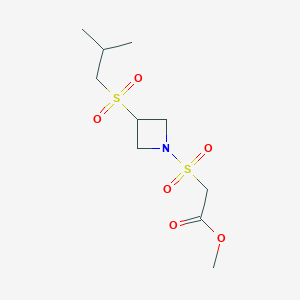

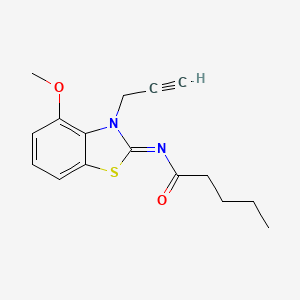

![molecular formula C18H13FN2O B2408388 2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan CAS No. 694488-64-7](/img/structure/B2408388.png)

2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a heterocyclic compound that is widely investigated due to its medicinal importance . It is a structural isostere of naturally occurring nucleotides, which allows it to interact easily with the biopolymers of the living system .

Synthesis Analysis

Benzimidazoles are generally synthesized by coupling reactions between o-phenylenediamines with carboxylic acids, carboxylic acid chlorides, or aldehydes and in some cases esters and amides . A library of 22 novel 2-substituted fluorinated benzimidazoles was synthesized under microwave conditions in yields of between 85–96% .Molecular Structure Analysis

The hydrogen bond involves the hydroxyl substituent as the proton donor and the nitrogen atom as the acceptor, which forms a six-membered ring .Chemical Reactions Analysis

Benzimidazole derivatives show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

A method for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles, which is closely related to 2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan, has been developed. This method involves intramolecular cyclization of N-[(5-methylfuran-2-yl)methyl]aminoanilides, demonstrating the importance of furan and benzimidazole compounds in synthetic chemistry (Stroganova et al., 2013).

Research on the fusion of 2-(furan-2-yl)thiazole to 1-methyl-1H-benzimidazole shows the potential of furan-substituted benzimidazoles in creating diverse chemical structures. This study offers insight into the versatility of compounds like 2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan in synthetic applications (El’chaninov & Aleksandrov, 2017).

Structural and Spectral Properties

- A study on the structural determination of three furan-substituted benzimidazoles, including 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole, provides valuable information on the molecular interactions and properties of these compounds. This research is relevant for understanding the structural characteristics of similar molecules like 2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan (Geiger et al., 2014).

Biological and Medicinal Applications

Synthesis and antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives have been explored. These derivatives include 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one, indicating the potential biological activity of furan-benzimidazole compounds (Selvam et al., 2012).

Investigation into the oxidative status of 2-furan-2-yl-1H-benzimidazole in rats suggests the biological impact of benzimidazole derivatives. This research provides an understanding of how similar compounds might interact in biological systems (Karatas et al., 2008).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMZKADQZSMKRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CO4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

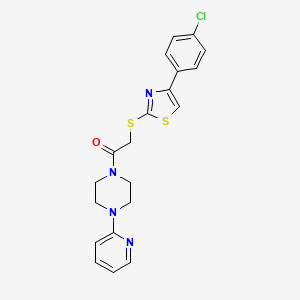

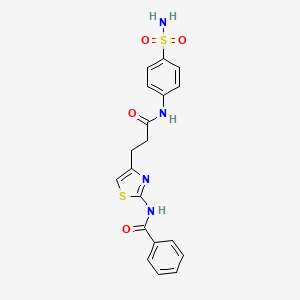

![Methyl 2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2408309.png)

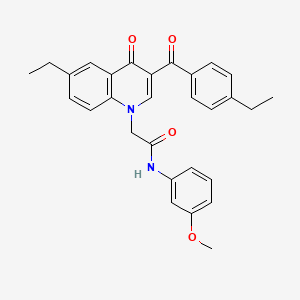

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2408311.png)

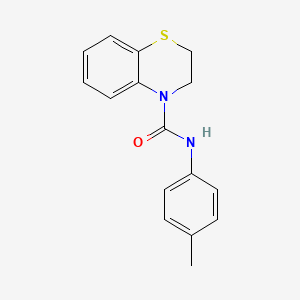

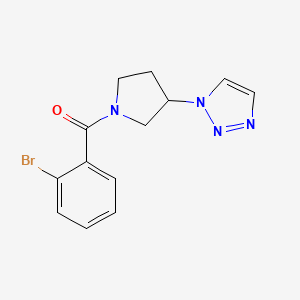

![2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2408312.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2408319.png)

![Methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate](/img/structure/B2408325.png)

![5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2408327.png)